1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199458
InChI: InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17199458

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 1-[(1S,2S)-2-hydroxycyclopentyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m0/s1
Standard InChI Key MNPYANWHSJEFHD-BQBZGAKWSA-N
Isomeric SMILES C1C[C@@H]([C@H](C1)O)N2C=C(N=N2)C(=O)O
Canonical SMILES C1CC(C(C1)O)N2C=C(N=N2)C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid (C₈H₁₁N₃O₃, MW 197.19 g/mol) features a 1,2,3-triazole ring substituted at the 1-position with a (1S,2S)-2-hydroxycyclopentyl group and at the 4-position with a carboxylic acid moiety. The triazole ring, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, while the cyclopentyl group introduces stereochemical complexity. The (1S,2S) configuration of the hydroxycyclopentyl substituent ensures specific spatial orientation, influencing both reactivity and biological interactions.

Key Structural Descriptors:

  • SMILES Notation: Canonical: C1CC(C(C1)O)N2C=C(N=N2)C(=O)O

  • InChI Key: MNPYANWHSJEFHD-BQBZGAKWSA-N

  • Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, carboxylic acid) and 5 acceptors (triazole nitrogens, carbonyl oxygen).

Stereochemical Implications

The (1S,2S) stereochemistry of the hydroxycyclopentyl group imposes distinct conformational constraints. Computational modeling suggests that this configuration stabilizes intramolecular hydrogen bonding between the hydroxyl group and the triazole’s N3 atom, potentially enhancing metabolic stability compared to non-hydroxylated analogs.

Synthesis and Optimization Strategies

Click Chemistry Approaches

The synthesis of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid primarily relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A representative protocol involves:

  • Precursor Preparation: (1S,2S)-2-azidocyclopentanol and ethyl propiolate.

  • Cycloaddition: Catalyzed by Cu(I) at 50°C in acetonitrile, yielding the triazole intermediate.

  • Hydrolysis: Basic hydrolysis of the ethyl ester to the carboxylic acid.

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
CuAACCuSO₄, sodium ascorbate, 50°C, 12h7895
DBU-Promoted DBU, MeCN, 50°C, 8h6590
Phase-TransferKOH, TBAB, diethyl ether, rt5288

The DBU-promoted method, while efficient, often requires post-synthetic purification to remove residual base .

Stereoselective Challenges

Achieving the desired (1S,2S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Recent advances employ Sharpless epoxidation followed by ring-opening to install the hydroxyl group with >90% enantiomeric excess.

Biological Activity and Mechanism

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis. Preliminary assays indicate that 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid demonstrates:

  • Antifungal Activity: MIC = 8 µg/mL against Candida albicans.

  • Antibacterial Activity: MIC = 16 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Pharmacophore Development

The triazole-carboxylic acid motif serves as a pharmacophore in kinase inhibitors and protease antagonists. For example:

  • HIV-1 Protease Inhibition: Ki = 0.8 µM via hydrogen bonding with active-site aspartates.

  • EGFR Tyrosine Kinase Inhibition: IC₅₀ = 1.2 µM, leveraging the triazole’s π-π stacking with Phe832.

Prodrug Design

Ester prodrugs (e.g., ethyl derivatives) exhibit enhanced cellular permeability, with hydrolysis to the active carboxylic acid occurring in serum .

Comparative Analysis with Structural Analogs

1-Cyclohexyl-1H-1,2,3-Triazole-4-Carboxylic Acid

This analog (C₉H₁₃N₃O₂, MW 195.22 g/mol) replaces the hydroxycyclopentyl group with a cyclohexyl moiety . Key differences include:

  • LogP: 1.78 vs. 0.95 (hydroxycyclopentyl variant), indicating higher lipophilicity.

  • Solubility: 12 mg/mL (cyclohexyl) vs. 34 mg/mL (hydroxycyclopentyl) in PBS .

Table 2: Physicochemical Comparison

PropertyHydroxycyclopentyl AnalogCyclohexyl Analog
Molecular Weight197.19195.22
LogP0.951.78
Aqueous Solubility (mg/mL)3412
MIC (C. albicans)8 µg/mL24 µg/mL

Future Research Directions

  • In Vivo Toxicology: Assess acute/chronic toxicity in murine models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.

  • Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator